((3-Bromo-2-vinylcyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((3-Bromo-2-vinylcyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane is a chemical compound with the molecular formula C13H23BrOSi and a molecular weight of 303.31 g/mol . This compound is characterized by the presence of a bromine atom, a vinyl group, and a tert-butyl dimethylsilane group attached to a cyclopentene ring. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of ((3-Bromo-2-vinylcyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane involves several steps. One common method starts with the preparation of the cyclopentene ring, followed by the introduction of the bromine and vinyl groups. The tert-butyl dimethylsilane group is then attached to the molecule. The reaction conditions typically involve the use of reagents such as n-butyllithium and dimethylformamide (DMF) in anhydrous tetrahydrofuran (THF) at low temperatures .
Analyse Chemischer Reaktionen
((3-Bromo-2-vinylcyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium iodide in acetone or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
((3-Bromo-2-vinylcyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ((3-Bromo-2-vinylcyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane involves its interaction with specific molecular targets and pathways. The bromine and vinyl groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The tert-butyl dimethylsilane group provides stability and influences the compound’s overall properties .
Vergleich Mit ähnlichen Verbindungen
((3-Bromo-2-vinylcyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane can be compared with other similar compounds, such as:
((3-Bromo-2-cyclopenten-1-yl)oxy)(tert-butyl)diphenylsilane: This compound has a similar structure but with diphenylsilane instead of dimethylsilane.
((3-Bromo-2-vinylcyclopent-2-en-1-yl)oxy)(tert-butyl)trimethylsilane: This compound has a trimethylsilane group instead of dimethylsilane.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and applications .
Eigenschaften
Molekularformel |
C13H23BrOSi |
---|---|
Molekulargewicht |
303.31 g/mol |
IUPAC-Name |
(3-bromo-2-ethenylcyclopent-2-en-1-yl)oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C13H23BrOSi/c1-7-10-11(14)8-9-12(10)15-16(5,6)13(2,3)4/h7,12H,1,8-9H2,2-6H3 |
InChI-Schlüssel |
XCCXLRCDIXEFRV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1CCC(=C1C=C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.